molecular formula C14H10IN3OS B5543755 4-{5-[(4-Iodobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine CAS No. 478482-76-7

4-{5-[(4-Iodobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine

Cat. No.: B5543755
CAS No.: 478482-76-7
M. Wt: 395.22 g/mol
InChI Key: OJBAXTYEJCEQJH-UHFFFAOYSA-N
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Description

4-{5-[(4-Iodobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine is a heterocyclic compound that contains a pyridine ring fused with an oxadiazole ring. The presence of an iodobenzyl group attached to the oxadiazole ring adds to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological and chemical activities.

Scientific Research Applications

4-{5-[(4-Iodobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine has several scientific research applications:

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For a similar compound, 2-((3-Iodobenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole, the safety information includes hazard statements H302-H315-H319 .

Future Directions

The future directions for research on this compound could include exploring its potential uses, studying its reactivity, and developing more efficient synthesis methods. Oxadiazoles, in general, have been studied for their potential as high-energy molecules and pharmaceutical compounds .

Preparation Methods

The synthesis of 4-{5-[(4-Iodobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine typically involves multiple steps. One common method includes the reaction of 4-iodobenzyl chloride with thiourea to form 4-iodobenzyl isothiocyanate. This intermediate then reacts with hydrazine hydrate to form 4-iodobenzylthiosemicarbazide. The final step involves cyclization with pyridine-2-carboxylic acid in the presence of a dehydrating agent to yield the target compound .

Chemical Reactions Analysis

4-{5-[(4-Iodobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodobenzyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The sulfur atom in the thioether linkage can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also occur, affecting the oxadiazole ring.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-{5-[(4-Iodobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine involves its interaction with various molecular targets. The iodobenzyl group can facilitate binding to specific proteins or enzymes, potentially inhibiting their activity. The oxadiazole ring can interact with nucleic acids, affecting cellular processes. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds to 4-{5-[(4-Iodobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine include:

Properties

IUPAC Name

2-[(4-iodophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10IN3OS/c15-12-3-1-10(2-4-12)9-20-14-18-17-13(19-14)11-5-7-16-8-6-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBAXTYEJCEQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(O2)C3=CC=NC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701175009
Record name 4-[5-[[(4-Iodophenyl)methyl]thio]-1,3,4-oxadiazol-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701175009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478482-76-7
Record name 4-[5-[[(4-Iodophenyl)methyl]thio]-1,3,4-oxadiazol-2-yl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478482-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[5-[[(4-Iodophenyl)methyl]thio]-1,3,4-oxadiazol-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701175009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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